molecular formula C22H26N4O2S B12477252 N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B12477252
M. Wt: 410.5 g/mol
InChI Key: UEMVJHRFLOBHSY-UHFFFAOYSA-N
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Description

N-{[4-(4-Butanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a butanoyl group and a phenyl ring, which is further connected to a carbamothioyl group and a benzamide moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a butanoyl group through an acylation reaction. This intermediate is then reacted with 4-isothiocyanatobenzamide to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-Butanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine or phenyl derivatives.

Scientific Research Applications

N-{[4-(4-Butanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[4-(4-Fluorophenyl)piperazin-1-yl]phenyl}carbamothioyl}benzamide
  • N-{[4-(4-Methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide
  • N-{[4-(4-Ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide

Uniqueness

N-{[4-(4-Butanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide is unique due to the presence of the butanoyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C22H26N4O2S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C22H26N4O2S/c1-2-6-20(27)26-15-13-25(14-16-26)19-11-9-18(10-12-19)23-22(29)24-21(28)17-7-4-3-5-8-17/h3-5,7-12H,2,6,13-16H2,1H3,(H2,23,24,28,29)

InChI Key

UEMVJHRFLOBHSY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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